molecular formula C24H21FN6OS B12143584 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12143584
M. Wt: 460.5 g/mol
InChI Key: FNFIOUBXEYISGN-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide” is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and an amino group at position 2. A sulfanyl linker connects the triazole moiety to an acetamide group, which is further substituted with a 9-ethylcarbazol-3-yl aromatic system.

The carbazole moiety is notable for its planar, heteroaromatic structure, which often enhances π-π stacking interactions in biological targets, while the 4-fluorophenyl group may improve metabolic stability and lipophilicity compared to non-halogenated analogs . The triazole ring, a common pharmacophore, contributes to hydrogen bonding and metal coordination, which could modulate enzyme inhibition or receptor binding.

Properties

Molecular Formula

C24H21FN6OS

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H21FN6OS/c1-2-30-20-6-4-3-5-18(20)19-13-17(11-12-21(19)30)27-22(32)14-33-24-29-28-23(31(24)26)15-7-9-16(25)10-8-15/h3-13H,2,14,26H2,1H3,(H,27,32)

InChI Key

FNFIOUBXEYISGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)F)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using fluorobenzene derivatives.

    Attachment of the Carbazole Moiety: The carbazole moiety is attached via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled by linking the triazole and carbazole intermediates through a sulfanyl bridge, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions using fluorobenzene derivatives are commonly employed.
  • Attachment of the Carbazole Moiety : This step often utilizes coupling reactions such as Suzuki or Heck coupling with palladium catalysts.
  • Final Assembly : The triazole and carbazole intermediates are linked via a sulfanyl bridge using thiol reagents under mild conditions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that compounds similar to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that certain triazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. The specific interactions of this compound with target proteins involved in cancer progression warrant further investigation.

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Compounds containing this moiety have been studied for their effectiveness against various bacterial and fungal strains. The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Case Study 1: Anticancer Studies

A study focusing on similar triazole compounds demonstrated significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8). These findings suggest that 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide could exhibit comparable anticancer effects due to its structural similarities and functional groups.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of triazole derivatives found that these compounds effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The incorporation of a fluorine atom may enhance these properties, suggesting that the compound could be a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorophenyl and carbazole groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Fluorine (target compound) and chlorine () improve metabolic stability compared to non-halogenated analogs. However, fluorine’s smaller size may reduce steric hindrance .
  • Aromatic Systems: Carbazole (target compound, ) and phenoxyphenyl () groups enhance lipophilicity, whereas pyridinyl () introduces polarity.
  • Substituent Position : Meta/para-substituted aryl groups (e.g., 4-fluorophenyl in the target) generally favor better target engagement than ortho-substituted analogs () .

Anti-Exudative Activity

  • Furan-Based Analogs: Derivatives with 4-amino-5-(furan-2-yl)-triazole scaffolds (e.g., compounds 3.1–3.21 in ) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Activity was attributed to the triazole’s ability to modulate inflammatory mediators .
  • Role of Substituents : Introduction of electron-withdrawing groups (e.g., fluorine, chlorine) or bulky aromatic systems (e.g., carbazole) in the target compound may enhance potency by improving target binding or membrane permeability .

Anti-Inflammatory Potential

  • Trimethoxyphenyl Analog () : The 3,4,5-trimethoxyphenyl group is associated with cyclooxygenase (COX) inhibition in related compounds, suggesting the target compound’s 4-fluorophenyl group could offer similar efficacy with reduced toxicity .

Biological Activity

The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to detail the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a triazole ring, an amino group, a fluorophenyl moiety, and a carbazole group. These structural features contribute to its unique biological properties.

Property Details
IUPAC Name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Molecular Formula C18H19FN6OS
Molecular Weight 372.44 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays indicated that it significantly reduces viability in colon carcinoma (HCT-116) and breast cancer cell lines, demonstrating IC50 values comparable to standard chemotherapeutic agents.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HCT-11615.210 (Vinblastine)
MCF-712.88 (Doxorubicin)

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. The triazole ring has been shown to interfere with the synthesis of ergosterol in fungal cells, leading to increased membrane permeability and cell death.

In cancer cells, it appears to induce apoptosis via the activation of caspase pathways and modulation of signaling pathways such as PI3K/Akt and MAPK. This multi-target approach may explain its effectiveness across different types of cancer cells.

Case Studies

  • Study on Colon Cancer Cells : A study conducted by Abdelrehim et al. demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis in HCT-116 cells through caspase activation .
  • Antimicrobial Evaluation : Another study evaluated the compound against various pathogens and found it effective against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. For example, condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative under basic conditions (e.g., NaOH in ethanol) yields the sulfanyl-acetamide intermediate. The carbazole moiety (9-ethyl-9H-carbazol-3-amine) is introduced via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (SiO₂, eluent: cyclohexane/ethyl acetate gradients) . Purity validation requires HPLC (≥98% by reverse-phase C18 columns), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (HRMS for molecular ion verification) .

Q. How is the compound’s structure confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For triazole-carbazole hybrids, slow evaporation of DCM/methanol solutions often yields suitable crystals. Key parameters include bond lengths (e.g., S–C triazole: ~1.70–1.75 Å), torsion angles (e.g., fluorophenyl vs. carbazole planes), and hydrogen-bonding networks (N–H···O/S interactions). SCXRD data can resolve ambiguities in regiochemistry, such as distinguishing between 1,2,4-triazole isomers .

Advanced Research Questions

Q. What experimental models are appropriate for evaluating anti-exudative activity, and how are contradictions in data resolved?

Anti-exudative activity is commonly assessed using the formalin-induced rat paw edema model. Contradictions in efficacy (e.g., variable IC₅₀ values) may arise from differences in substituent electronic effects or solubility. To resolve discrepancies:

  • Compare analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with furan or methoxyphenyl) to isolate structural contributions .
  • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to COX-2 or TNF-α targets.
  • Validate in vivo results with ex vivo assays (e.g., Evans blue dye leakage in inflamed tissues) .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are limitations?

Tools like SwissADME predict LogP (lipophilicity: ~3.5–4.2), solubility (e.g., -5.0 LogS), and bioavailability (Lipinski’s rule compliance). However, limitations include:

  • Overestimation of carbazole’s metabolic stability (CYP3A4/2D6 oxidation may reduce half-life).
  • Poor prediction of sulfanyl group-mediated protein binding. Experimental validation via microsomal stability assays (e.g., human liver microsomes) and plasma protein binding (ultrafiltration) is critical .

Q. What strategies optimize solubility without compromising bioactivity?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to enhance aqueous solubility .
  • Functional group modification : Introduce polar groups (e.g., hydroxyl or morpholine) on the carbazole’s ethyl chain. For example, replacing 9-ethyl with 9-(2-hydroxyethyl) increases solubility by 2-fold while maintaining anti-inflammatory activity .
  • Salt formation : Hydrochloride salts of the acetamide moiety improve crystallinity and dissolution rates .

Methodological Challenges & Solutions

Q. How are conflicting SAR trends in triazole-carbazole hybrids addressed?

Conflicting structure-activity relationships (SARs) may arise from off-target effects or assay variability. Solutions include:

  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the triazole and carbazole groups .
  • Proteomic profiling : SILAC-based mass spectrometry identifies unintended kinase interactions (e.g., JAK2 inhibition) that skew SAR interpretations .

Q. What advanced techniques characterize metabolic pathways?

  • LC-MS/MS metabolite identification : Incubate the compound with hepatocytes (human/rat) and profile phase I/II metabolites (e.g., sulfoxide formation via CYP450 or glucuronidation of the carbazole NH group) .
  • Isotope labeling : ¹⁴C-labeled acetamide tracks excretion pathways (e.g., renal vs. fecal) in preclinical models .

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